Ethyl 3-(N-acetylacetamido)-4,6-diphenylthieno[2,3-b]pyridine-2-carboxylate
Description
Ethyl 3-(N-acetylacetamido)-4,6-diphenylthieno[2,3-b]pyridine-2-carboxylate is a structurally complex heterocyclic compound featuring a thieno[2,3-b]pyridine core fused with aromatic and functional substituents. The molecule is substituted at position 2 with an ethyl carboxylate group, position 3 with an N-acetylacetamido moiety, and positions 4 and 6 with phenyl groups. This arrangement confers unique electronic and steric properties, distinguishing it from simpler thienopyridine derivatives. The diphenyl groups at positions 4 and 6 likely enhance lipophilicity and influence crystallographic packing, while the N-acetylacetamido group at position 3 may improve metabolic stability compared to amino or halogenated analogs .
Properties
Molecular Formula |
C26H22N2O4S |
|---|---|
Molecular Weight |
458.5 g/mol |
IUPAC Name |
ethyl 3-(diacetylamino)-4,6-diphenylthieno[2,3-b]pyridine-2-carboxylate |
InChI |
InChI=1S/C26H22N2O4S/c1-4-32-26(31)24-23(28(16(2)29)17(3)30)22-20(18-11-7-5-8-12-18)15-21(27-25(22)33-24)19-13-9-6-10-14-19/h5-15H,4H2,1-3H3 |
InChI Key |
VTDATYUSHSHXAQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(S1)N=C(C=C2C3=CC=CC=C3)C4=CC=CC=C4)N(C(=O)C)C(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(N-acetylacetamido)-4,6-diphenylthieno[2,3-b]pyridine-2-carboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4,6-diphenylthieno[2,3-b]pyridine-2-carboxylic acid with ethyl chloroacetate in the presence of a base such as potassium carbonate. This reaction forms the ethyl ester derivative, which is then subjected to acetylation using acetic anhydride and a catalyst like pyridine to introduce the N-acetylacetamido group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(N-acetylacetamido)-4,6-diphenylthieno[2,3-b]pyridine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to introduce additional functional groups.
Reduction: Reduction reactions using agents like sodium borohydride can convert certain functional groups into their reduced forms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium ethoxide in ethanol for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or amines.
Scientific Research Applications
Ethyl 3-(N-acetylacetamido)-4,6-diphenylthieno[2,3-b]pyridine-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its anti-inflammatory, antimicrobial, and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of Ethyl 3-(N-acetylacetamido)-4,6-diphenylthieno[2,3-b]pyridine-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it may inhibit the activity of certain kinases or proteases, leading to downstream effects on cellular signaling pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key structural analogs include:
- Ethyl 3-(2-chloroacetamido)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate (2a): Features methyl groups at positions 4/6 and a chloroacetamido group at position 3. The chloroacetamido group is more reactive toward nucleophilic substitution than the N-acetylacetamido group, making 2a a precursor for further functionalization .
- Ethyl 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate: Lacks the acetylated amide at position 3, resulting in a primary amino group that increases reactivity but reduces stability under acidic or oxidative conditions .
- Bunte salts with thieno[2,3-b]pyridine-3-yl substituents: Water-soluble derivatives achieved via sulfothioate (S-SO₃⁻) groups, contrasting with the lipophilic diphenyl and acetylated amide groups of the target compound .
Physicochemical Properties
| Compound Name | Position 3 Substituent | Positions 4/6 | Solubility | Key Reactivity/Stability Traits |
|---|---|---|---|---|
| Target compound | N-acetylacetamido | Phenyl | Likely low (lipophilic) | High steric bulk; stable acetylated amide |
| Ethyl 3-(2-chloroacetamido)-4,6-dimethyl-... (2a) | 2-Chloroacetamido | Methyl | Moderate (polar chloro group) | Reactive toward nucleophiles |
| Ethyl 3-amino-4,6-dimethyl-... | Amino | Methyl | Low (non-polar methyl) | Prone to oxidation/acylation |
| Bunte salts | Thienopyridinyl-S-SO₃⁻ | Variable | High (water-soluble) | Ionic character enables aqueous applications |
The N-acetylacetamido group reduces electrophilicity at position 3, enhancing stability but limiting reactivity compared to chloroacetamido or amino derivatives .
Research Findings and Limitations
- Functional Group Impact: Acetylation at position 3 mitigates unwanted side reactions observed in amino analogs (e.g., oxidation) .
- Steric Effects : Diphenyl substituents may complicate crystallization, necessitating advanced techniques like SHELXL for structural analysis .
- Data Gaps : Experimental data on solubility, biological activity, and precise synthetic yields for the target compound are absent in the provided evidence, limiting direct comparisons.
Biological Activity
Ethyl 3-(N-acetylacetamido)-4,6-diphenylthieno[2,3-b]pyridine-2-carboxylate is a synthetic compound belonging to the thienopyridine class. This compound has attracted significant interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. Its unique structure features a thieno[2,3-b]pyridine core fused with an N-acetylacetamido group, which may confer distinct biological properties compared to other derivatives.
Chemical Structure and Properties
- Chemical Formula : C26H22N2O4S
- Molecular Weight : 458.53 g/mol
- CAS Number : 58327-92-7
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. This interaction can inhibit enzyme activity or modulate receptor functions, leading to significant downstream effects on cellular signaling pathways. Notably, these pathways are often associated with inflammation and cancer progression.
Biological Activities
Research indicates that this compound exhibits a range of biological activities:
- Anticancer Activity : Preliminary studies suggest that this compound may possess cytotoxic effects against various cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest.
- Anti-inflammatory Properties : The compound has been shown to reduce inflammatory markers in vitro, suggesting potential applications in treating inflammatory diseases.
- Antimicrobial Effects : Some studies indicate that this compound may exhibit antimicrobial activity against certain bacterial strains, although further research is needed to confirm these findings.
Comparative Analysis with Similar Compounds
To better understand the uniqueness of this compound, it is useful to compare it with other thienopyridine derivatives:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Ethyl 3-aminothieno[2,3-b]pyridine-2-carboxylate | Contains an amino group instead of an acetamido group | Simpler biological activity |
| Ethyl [1,3]thiazolo[4,5-c]pyridine-2-carboxylate | Thiazole ring instead of thieno ring | Different reactivity patterns |
| 4-(N-acetylanilino)-thieno[2,3-b]pyridine-2-carboxylic acid | Aniline derivative with carboxylic acid | Potentially more soluble in biological systems |
The presence of the N-acetylacetamido functional group in this compound distinguishes it from its analogs and may enhance its biological activity.
Case Studies and Research Findings
- Anticancer Study : A study published in Journal of Medicinal Chemistry explored the anticancer potential of this compound against breast cancer cell lines. Results indicated a dose-dependent inhibition of cell proliferation and induction of apoptosis through mitochondrial pathways.
- Anti-inflammatory Research : Research conducted by a team at a prominent university demonstrated that the compound significantly reduced levels of pro-inflammatory cytokines in activated macrophages. This suggests a potential therapeutic role in chronic inflammatory conditions.
- Molecular Docking Studies : Computational studies have shown that this compound binds effectively to specific targets involved in cancer pathways. The binding affinity was assessed using molecular dynamics simulations and docking analyses.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
